Cas no 1158749-84-8 (1,7-Diazaspiro[4.5]decan-2-one)

1,7-Diazaspiro[4.5]decan-2-one is a bicyclic organic compound featuring a spirocyclic structure with nitrogen atoms at the 1 and 7 positions and a ketone group at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional framework, which enhances binding selectivity and improves pharmacokinetic properties. The compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals targeting neurological and metabolic disorders. Its spirocyclic core contributes to conformational restriction, often leading to improved potency and reduced off-target effects. The compound’s synthetic accessibility and structural uniqueness make it valuable for drug discovery applications.
1,7-Diazaspiro[4.5]decan-2-one structure
1158749-84-8 structure
Product Name:1,7-Diazaspiro[4.5]decan-2-one
CAS No:1158749-84-8
MF:C8H14N2O
MW:154.209561824799
MDL:MFCD12406514
CID:832070
Update Time:2025-10-31

1,7-Diazaspiro[4.5]decan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,7-Diazaspiro[4.5]decan-2-one
    • 1,9-diazaspiro[4.5]decan-2-one
    • MDL: MFCD12406514
    • Inchi: 1S/C8H14N2O/c11-7-2-4-8(10-7)3-1-5-9-6-8/h9H,1-6H2,(H,10,11)
    • InChI Key: DTYVGTMMVDMEFH-UHFFFAOYSA-N
    • SMILES: O=C1CCC2(CNCCC2)N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Topological Polar Surface Area: 41.1

1,7-Diazaspiro[4.5]decan-2-one Pricemore >>

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Additional information on 1,7-Diazaspiro[4.5]decan-2-one

Professional Introduction to 1,7-Diazaspiro[4.5]decan-2-one (CAS No. 1158749-84-8)

1,7-Diazaspiro[4.5]decan-2-one, identified by its Chemical Abstracts Service (CAS) number 1158749-84-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This spirocyclic compound features a nitrogen-containing core, which is a key feature that distinguishes it from other organic molecules and contributes to its intriguing chemical and biological properties.

The molecular structure of 1,7-Diazaspiro[4.5]decan-2-one consists of a spirocyclic arrangement between a five-membered and a seven-membered ring, with two nitrogen atoms incorporated into the system. This structural motif imparts rigidity to the molecule, which can be advantageous in terms of binding affinity and selectivity when interacting with biological targets. The presence of two nitrogen atoms also suggests potential for hydrogen bonding interactions, which are crucial for the design of high-affinity ligands.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit enhanced metabolic stability and improved pharmacokinetic profiles compared to linear or cyclic analogs. The spirocyclic core in 1,7-Diazaspiro[4.5]decan-2-one provides a stable scaffold that can be further functionalized to target specific biological pathways. This has made it a valuable scaffold for the development of novel therapeutic agents.

One of the most compelling aspects of 1,7-Diazaspiro[4.5]decan-2-one is its potential as a pharmacophore in drug discovery. The nitrogen-rich environment of the molecule allows it to interact with various biological targets, including enzymes and receptors. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain kinases and other enzymes involved in cancer signaling pathways. This has prompted researchers to explore its utility as a lead compound for the development of anticancer agents.

The synthesis of 1,7-Diazaspiro[4.5]decan-2-one presents both challenges and opportunities for synthetic chemists. The spirocyclic structure requires precise control over reaction conditions to ensure the correct connectivity between the rings. However, advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules with high yields and purity. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been particularly useful in facilitating the synthesis of this class of compounds.

Recent research has also highlighted the importance of conformational analysis in understanding the biological activity of 1,7-Diazaspiro[4.5]decan-2-one derivatives. Computational studies have shown that subtle changes in the conformational landscape of the molecule can significantly impact its binding affinity and selectivity. This underscores the need for detailed structural characterization using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

The pharmacological evaluation of 1,7-Diazaspiro[4.5]decan-2-one has revealed several promising leads for further development. In vitro assays have demonstrated that certain derivatives exhibit potent inhibitory activity against target enzymes relevant to inflammatory diseases and neurodegenerative disorders. These findings have opened up new avenues for exploring the therapeutic potential of this compound class.

Moreover, the environmental stability of 1,7-Diazaspiro[4.5]decan-2-one makes it an attractive candidate for formulation into drug products that require long shelf lives or stability under varying storage conditions. This is particularly important for developing cost-effective and accessible medications that can be widely used in clinical settings.

The future prospects for 1,7-Diazaspiro[4.5]decan-2-one are bright, with ongoing research aimed at expanding its chemical space through library synthesis and structure-activity relationship (SAR) studies. By systematically modifying key functional groups within the molecule, researchers hope to identify novel analogs with enhanced potency, selectivity, and pharmacokinetic properties.

In conclusion,1,7-Diazaspiro[4.5]decan-2-one (CAS No. 1158749-84-8) represents a fascinating compound with significant potential in pharmaceutical research and drug development。 Its unique structural features、biological activities、and synthetic accessibility make it a valuable scaffold for designing new therapeutic agents。 As research continues to uncover new applications for this compound,it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas。

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